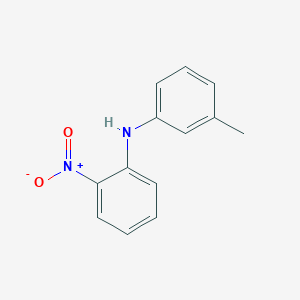

N-(3-methylphenyl)-2-nitroaniline

Descripción

N-(3-Methylphenyl)-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the ortho position (C2) of an aniline ring and a 3-methylphenyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 244.25 g/mol (calculated). The compound’s structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its physicochemical and reactive properties.

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRSHYLDBYRSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

N-(3-methylphenyl)-2-nitroaniline is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.

Industry: The compound is employed in the production of advanced materials, including polymers and electronic devices.

Mecanismo De Acción

The mechanism by which N-(3-methylphenyl)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biomolecules.

Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Below is a systematic comparison of N-(3-methylphenyl)-2-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: Electron Donation: The 3-methylphenyl group in the target compound is a weak electron donor (via inductive effects), whereas the 4-methoxyphenyl group in its analog () donates electrons via resonance, increasing aromatic ring reactivity . Steric Hindrance: Bulky substituents like 3-methylphenyl reduce solubility in polar solvents compared to smaller groups (e.g., dimethyl in ) .

Nitro Position :

Physicochemical Properties

- Solubility: The hydrophobic 3-methylphenyl group likely renders the target compound less water-soluble than polar analogs like 2-(2-nitroanilino)ethanol (), which has a hydroxyl group for hydrogen bonding . N,N-Dimethyl-2-nitroaniline () exhibits higher solubility in organic solvents due to its compact structure .

Thermal Stability :

- Bulky substituents (e.g., benzyl or 3-methylphenyl) may increase melting points compared to smaller alkyl groups, though direct data are unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.